5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine
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Overview
Description
5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine is a heterocyclic compound that features both imidazole and pyrazole rings. These nitrogen-containing heterocycles are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate diamines with formamide or similar reagents under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
Imidazo[1,2-b]pyridazine: Exhibits anticancer and anti-inflammatory properties.
Pyrazolo[1,5-a]pyrimidine: Used in the development of kinase inhibitors for cancer therapy.
Uniqueness: 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
928338-06-1 |
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Molecular Formula |
C5H8N6 |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
imidazo[1,2-b]pyrazole-3,5,6-triamine |
InChI |
InChI=1S/C5H8N6/c6-3-1-5-9-2-4(7)10(5)11(3)8/h1-2H,6-8H2 |
InChI Key |
PCBPIZUGIQTQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N2C1=NC=C2N)N)N |
Origin of Product |
United States |
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